![molecular formula C11H19N3O3S B2715086 Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate CAS No. 2375267-43-7](/img/structure/B2715086.png)
Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate
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Overview
Description
Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate, also known as TBOA, is a pharmacological inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, a neurotransmitter that plays a critical role in synaptic transmission and plasticity in the central nervous system (CNS). TBOA has gained significant attention in recent years due to its potential therapeutic applications in the treatment of CNS disorders such as epilepsy, stroke, and neurodegenerative diseases.
Scientific Research Applications
Novel Materials and Sensory Applications
A study by Sun et al. (2015) highlighted the synthesis of benzothiazole-modified carbazole derivatives, where the incorporation of a tert-butyl moiety played a crucial role in gel formation, leading to the development of strong blue emissive nanofibers. These nanofibers have been utilized as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the tert-butyl group's significance in enhancing material properties and sensing capabilities. This research suggests the potential of using tert-butyl carbamate derivatives in creating efficient chemosensors for various applications, including environmental monitoring and safety measures (Sun et al., 2015).
Asymmetric Synthesis and Catalysis
Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. The tert-butanesulfinyl group facilitates the activation of imines for nucleophilic addition and serves as a powerful chiral directing group. This methodology has enabled the synthesis of a wide array of highly enantioenriched amines, showcasing the tert-butyl group's critical role in asymmetric synthesis and catalysis (Ellman et al., 2002).
Environmental and Green Chemistry
In the domain of environmental and green chemistry, Takeda et al. (2012) introduced a novel approach for cyclizative atmospheric CO2 fixation using unsaturated amines, leading to the formation of cyclic carbamates. This method utilized tert-butyl hypoiodite, showcasing the tert-butyl group's utility in facilitating environmentally friendly reactions that contribute to carbon capture and utilization efforts. Such innovations underscore the potential of tert-butyl carbamate derivatives in addressing global challenges related to CO2 emissions and sustainability (Takeda et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-10(2,3)17-9(15)14-11(8-12)4-6-18(13,16)7-5-11/h13H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENHNKPVXIKDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=N)(=O)CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate |
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